

# Wdr5-IN-4: A Comparative Guide to its Selectivity Profile Against Epigenetic Targets

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Compound of Interest					
Compound Name:	Wdr5-IN-4				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective activity of **Wdr5-IN-4**, a potent inhibitor of the WD repeat-containing protein 5 (WDR5), against other epigenetic targets. The information is compiled to assist researchers in evaluating its potential for targeted therapeutic development and as a chemical probe to investigate WDR5 biology.

#### Introduction to Wdr5-IN-4 and its On-Target Activity

Wdr5-IN-4, also known as compound C6, is a high-affinity small molecule inhibitor that targets the "WDR5-interaction" (WIN) site of WDR5 with a dissociation constant (Kd) of 0.1 nM[1]. WDR5 is a crucial scaffolding protein, most notably a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase (HMT) complexes[2][3][4]. These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription. By binding to the WIN site, Wdr5-IN-4 competitively inhibits the interaction between WDR5 and the MLL1 protein, thereby disrupting the assembly and enzymatic activity of the MLL1 complex[5][6]. This disruption of WDR5's function has been shown to displace it from chromatin, leading to the suppression of specific gene expression programs, including those involved in protein synthesis, and inducing a p53-dependent apoptotic response in certain cancer cells[5][6][7].

## **Selectivity Profile of Wdr5-IN-4**



A comprehensive public dataset detailing the screening of **Wdr5-IN-4** against a broad panel of epigenetic targets is not currently available. However, the high-affinity and specific nature of the interaction with the WDR5 WIN site suggests a targeted mode of action. The WIN site is a well-defined arginine-binding pocket, and inhibitors designed for this site are expected to have a degree of selectivity over other protein-protein interaction domains and enzyme active sites.

To provide a framework for evaluating the selectivity of WIN site inhibitors, this guide includes data for OICR-9429, another well-characterized WDR5 WIN site inhibitor. OICR-9429 has been profiled against a panel of epigenetic and non-epigenetic targets, offering a valuable comparative perspective.

**Ouantitative Data Summary** 

Inhibitor	Target	Binding Affinity (Kd)	Inhibition (IC50/Kdisp )	Selectivity Notes	Reference
Wdr5-IN-4 (C6)	WDR5	0.1 nM	Not Reported	Highly potent interaction with the intended target.	[1]
OICR-9429	WDR5	93 nM	64 nM	High affinity and selective for WDR5.	[8][9]
OICR-9429	Panel of 22 Methyltransfe rases	-	>100-fold selectivity	No significant inhibition of other methyltransfe rases.	[8][10]
OICR-9429	Panel of Kinases, GPCRs, Ion Channels, Transporters	-	>100-fold selectivity	No significant off-target effects on a broad panel of common drug targets.	[8][10]



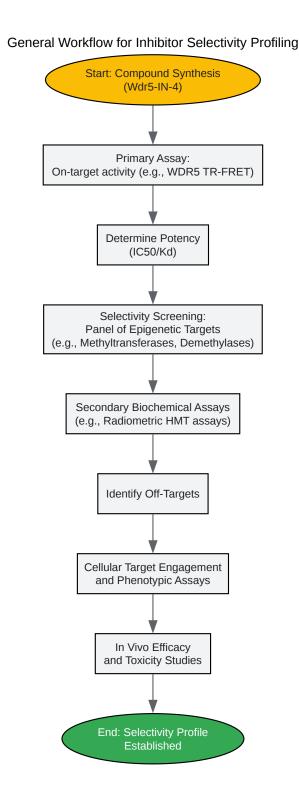
Note: The data for OICR-9429 is provided for comparative purposes to illustrate the potential selectivity profile of a WDR5 WIN site inhibitor. Direct selectivity profiling of **Wdr5-IN-4** is required for a definitive assessment.

## **Signaling Pathway and Experimental Workflows**

To visualize the biological context and experimental approaches for studying **Wdr5-IN-4**, the following diagrams are provided.

#### **WDR5-MLL1 Complex Assembly and Inhibition**





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